molecular formula C11H12ClNO2S3 B2485034 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 1210789-51-7

5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2485034
CAS No.: 1210789-51-7
M. Wt: 321.85
InChI Key: CGNXKFBRIVSQTM-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide is a synthetic compound of interest in chemical and pharmaceutical research. It belongs to the class of thiophene sulfonamides, which are frequently investigated as key intermediates or target molecules in medicinal chemistry . Thiophene sulfonamide derivatives are often explored for their potential biological activities and utility in drug discovery programs. This product is provided exclusively for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

5-chloro-N-(1-thiophen-2-ylpropan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S3/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNXKFBRIVSQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of thiophene compounds exhibit inhibitory effects against various viral targets. For instance, certain thiazolidinone derivatives have shown promising antiviral activity by inhibiting the NS5B RNA polymerase of Hepatitis C Virus (HCV), suggesting that similar structural analogs may enhance efficacy against other viruses .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties, particularly against pathogenic bacteria. In vitro studies have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects . This positions the compound as a potential candidate for developing new antimicrobial agents.

Inhibition of Blood Coagulation
5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide has been noted for its role as an inhibitor of factor Xa, a critical component in the coagulation cascade. This property suggests its utility in treating thromboembolic disorders, including myocardial infarction and deep vein thrombosis .

Material Science Applications

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced electrical and thermal properties. Thiophene derivatives are known for their conductive properties, making them suitable for applications in organic electronics and photovoltaic devices. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics.

Agricultural Applications

Pesticidal Activity
Research has indicated that thiophene-based compounds possess pesticidal properties. The application of this compound in agrochemicals could enhance pest control strategies due to its potential effectiveness against agricultural pests, thereby contributing to sustainable farming practices .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistryAntiviral activity against HCV; antimicrobial efficacy; inhibition of blood coagulation factor Xa
Material SciencePotential for use in conductive polymers and organic electronics
Agricultural SciencePossible effectiveness as a pesticide

Case Studies

  • Antiviral Efficacy : In a study evaluating various thiophene derivatives, compounds similar to this compound demonstrated over 90% inhibition of viral replication in cell cultures infected with HCV .
  • Antimicrobial Testing : A comprehensive evaluation of thiophene derivatives showed that several exhibited MIC values below 0.25 µg/mL against Staphylococcus aureus, indicating strong potential for therapeutic applications .
  • Factor Xa Inhibition : Clinical trials have explored the anticoagulant properties of related compounds, showing promise in reducing thrombotic events without significant side effects .

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide with structurally related sulfonamide derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Compound Name Structural Features Molecular Weight Key Data Reported Activity Reference
This compound Thiophene-2-sulfonamide core; propan-2-yl linker with thiophen-2-yl substituent ~347.9 (calculated) No direct data provided; inferred stability from thiophene-aromatic interactions. Not explicitly stated in evidence.
5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (11b) Triazole-phenoxybenzyl substituent; methylene linker 461.05 Yield: 68.3%; m.p. 110–111°C; HRMS [M+H]+: 461.0509; antiproliferative activity (IC₅₀ not specified). Anticancer (cell line studies)
FX5 (5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide) Substituted phenyl group (Cl, CF₃) on sulfonamide nitrogen ~373.8 (calculated) GR antagonist; improved glucose homeostasis in T2DM mice; non-steroidal. Antidiabetic (GR antagonism)
5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (14) Piperidin-4-yl substituent; phenoxyethyl linker with propan-2-yl group 443.02 Yield: 65%; LC/MS purity 97%; oil form suggests lower crystallinity. Not explicitly stated (likely pharmacokinetic)
5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide (Y206-0961) Dihalo-substituted phenyl group (Cl, F) on sulfonamide nitrogen ~336.2 (calculated) Compound ID Y206-0961; structural analog of FX5 with altered halogenation. Not explicitly stated (implied metabolic study)
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene core; propylsulfonylphenyl substituent ~443.0 (calculated) Synonyms: CHEMBL328395; CAS 404964-12-1; benzothiophene enhances aromatic interactions. Not explicitly stated (material science use)

Key Structural and Functional Insights

Core Modifications: The target compound’s dual thiophene rings distinguish it from benzothiophene derivatives (e.g., ) and phenyl-substituted analogs (e.g., ).

Substituent Effects :

  • Halogenation : FX5 (Cl, CF₃) and Y206-0961 (Cl, F) demonstrate that electron-withdrawing groups on the aryl ring enhance receptor binding (e.g., GR antagonism in FX5). The target compound lacks such substituents, which may reduce specificity for steroidal receptors.
  • Heterocyclic Linkers : Piperidine derivatives (e.g., ) exhibit improved solubility due to the basic nitrogen, whereas the target compound’s thiophene-propan-2-yl group may prioritize hydrophobic interactions.

Synthetic Feasibility :

  • Yields for analogous compounds vary significantly (65–68.3%), suggesting that steric hindrance from branched substituents (e.g., propan-2-yl) may complicate synthesis. The target compound’s lack of complex triazole or piperidine systems could simplify production.

Biological Activity Trends :

  • Antiproliferative activity in compound 11b and GR antagonism in FX5 highlight the role of sulfonamide derivatives in targeting diverse pathways. The target compound’s thiophene-rich structure may favor interactions with thiol-containing enzymes or ion channels, though empirical validation is required.

Biological Activity

5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological profiles.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11H12ClN1O2S2C_{11}H_{12}ClN_{1}O_{2}S_{2}. Its structure features a thiophene ring, which is known for contributing to various biological activities due to its electron-rich nature.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that it exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects in vitro against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of p53 and caspase activation .

Antimicrobial Evaluation

A study conducted on various derivatives of thiophene-based compounds highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, demonstrating promising results:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Studies

In vitro studies have shown that the compound induces apoptosis in cancer cell lines. For instance, in MCF-7 cells, treatment with varying concentrations resulted in significant cytotoxicity with IC50 values around 10 µM:

Cell LineIC50 (µM)
MCF-710
U93715
HeLa12

Flow cytometry assays confirmed that the compound activates apoptotic pathways, leading to cell death in a dose-dependent manner .

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. The sulfonamide group may play a crucial role in interacting with target proteins, disrupting their function and leading to enhanced apoptosis in malignant cells.

Q & A

Q. What are the key synthetic routes for 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide?

The synthesis typically involves:

  • Step 1 : Functionalization of the thiophene ring via chlorination at the 5-position.
  • Step 2 : Introduction of the sulfonamide group through reaction with 1-(thiophen-2-yl)propan-2-amine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Step 3 : Purification via recrystallization or column chromatography to isolate the final product. Characterization employs NMR (to confirm sulfonamide NH and thiophene protons), mass spectrometry (for molecular ion validation), and HPLC (to ensure >95% purity) .

Q. How do structural modifications influence the compound’s bioactivity?

Substituents on the thiophene ring or sulfonamide nitrogen significantly alter interactions with biological targets. For example:

  • Electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity, improving binding to enzymes like carbonic anhydrase.
  • Hydrophobic moieties (e.g., thiophen-2-yl) increase membrane permeability. Comparative studies of analogs (e.g., fluorinated or methyl-substituted derivatives) reveal structure-activity relationships (SAR) critical for optimizing potency .

Advanced Research Questions

Q. How can computational methods predict binding interactions with biological targets?

  • Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., sulfonamide’s S=O groups) for hydrogen bonding .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time, highlighting stable binding conformations. For example, MD studies predict strong affinity for metalloenzymes due to sulfonamide-metal coordination .
  • Docking Software (e.g., AutoDock) : Screens against target libraries (e.g., PDB entries) to prioritize experimental validation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values or mechanism of action (MoA) require:

  • Dose-Response Reassessment : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.
  • Structural Validation : Confirm compound integrity via X-ray crystallography (e.g., SHELX refinement ) to exclude degradation products as false positives .

Q. How are reaction conditions optimized for scalable synthesis?

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalysis : Employ Pd/C or CuI to accelerate amide coupling steps, reducing reaction time from 24h to 6h.
  • Flow Chemistry : Continuous flow systems improve yield (from 65% to 85%) by enhancing mixing and heat transfer .

Methodological Challenges and Solutions

Q. What techniques address low crystallinity in X-ray analysis?

  • Co-Crystallization : Add small molecules (e.g., polyethylene glycol) to stabilize crystal lattice formation.
  • Cryogenic Cooling : Reduce thermal motion for sharper diffraction patterns.
  • SHELXD Software : Resolve phase problems in twinned crystals using dual-space algorithms .

Q. How are byproducts characterized in sulfonamide synthesis?

  • LC-MS/MS : Identifies chlorinated byproducts (e.g., dichloro derivatives) via fragmentation patterns.
  • NMR DOSY : Distinguishes oligomers from monomers based on diffusion coefficients.
  • Theoretical Calculations : Predict byproduct stability using Gaussian09 at the B3LYP/6-31G* level .

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